rac-methyl(2R,4R)-4-aminooxane-2-carboxylatehydrochloride
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Overview
Description
rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxane derivatives and amino acids.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride
- rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride
- rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate hydrochloride
Uniqueness
This detailed article provides a comprehensive overview of rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-5(8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
HEABPZLDFWLFBB-GEMLJDPKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CCO1)N.Cl |
Canonical SMILES |
COC(=O)C1CC(CCO1)N.Cl |
Origin of Product |
United States |
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